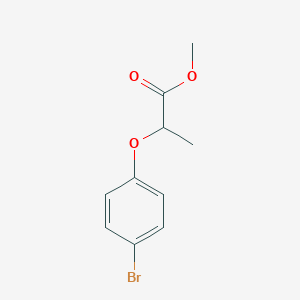

Methyl 2-(4-bromophenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(4-bromophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPHOLTCVXMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403725 | |

| Record name | methyl 2-(4-bromophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23849-12-9 | |

| Record name | methyl 2-(4-bromophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems

Aqueous mediums, as highlighted in patent US20120309973A1, enhance para-selectivity during bromination by stabilizing intermediates through hydrogen bonding. For esterification, toluene and dichloromethane are preferred for their immiscibility with water, facilitating efficient extraction.

Catalytic Efficiency

Sulfuric acid (0.1–0.5 vol%) achieves >95% esterification efficiency at reflux temperatures. Alkaline conditions (e.g., NaHCO3) during bromination minimize side reactions, yielding <2% meta-isomers.

Large-Scale Industrial Production

Scalable processes prioritize cost-effectiveness and safety. Patent EP2532644A1 outlines a pilot-scale protocol for analogous compounds, adaptable to methyl 2-(4-bromophenoxy)propanoate:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | 25–35°C, pH 7, 10 h | 81% | 98.5% |

| Esterification | 63–67°C, H2SO4, 16 h | 79% | 99.2% |

| Purification | Distillation at 0.1 atm | – | >99% |

Key considerations:

-

Bromine stoichiometry : 1.1–1.2 equivalents prevent excess halogen waste.

-

Temperature control : Gradual heating during esterification mitigates exothermic risks.

Comparative Analysis of Methodologies

Bromination-First vs. Direct Coupling

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(4-bromophenoxy)propanoate is synthesized through the esterification of 2-(4-bromophenyl)propanoic acid with methanol, typically using an acid catalyst like sulfuric acid under reflux conditions. This synthesis allows for the production of a compound that serves as an intermediate in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that it may inhibit the growth of cancer cells, particularly in leukemia models. A specific study demonstrated its effectiveness against resistant strains of cancer cells .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis:

- Pharmaceutical Development : It plays a crucial role in synthesizing pharmaceuticals targeting serious diseases, including cancer and inflammation .

- Material Science : this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties that enhance material performance .

Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals:

- Agrochemicals : It contributes to formulating effective pesticides and herbicides that improve crop yields .

- Analytical Chemistry : The compound is employed in analytical methods for detecting brominated compounds, aiding environmental monitoring efforts .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 2-(4-bromophenoxy)propanoic acid. This compound can then interact with various cellular pathways, potentially affecting enzyme activity and cellular functions .

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5)

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Lower molecular weight compared to the target compound (257.12 vs. 259.097 g/mol) due to the absence of an oxygen atom in the phenoxy linkage.

- Applications : Likely used in similar synthetic pathways but with distinct steric effects influencing reaction outcomes.

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (CID 12346102)

- Molecular Formula : C₁₂H₁₅BrO₃

- Molecular Weight : 287.15 g/mol

- Key Differences: Ethyl ester group increases lipophilicity and may enhance membrane permeability compared to the methyl ester. The 2-methyl substitution on the propanoate chain differentiates it from the target compound’s unsubstituted chain.

- Synthetic Relevance : Ethyl esters are often preferred in prodrug design due to slower hydrolysis rates.

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2)

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity D, CAS 42019-07-8)

- Molecular Formula : C₁₈H₁₇ClO₄ (inferred from )

- Key Differences: The 4-chlorobenzoyl group replaces the bromophenoxy moiety, introducing a ketone functionality that enhances polarity. Likely a byproduct in the synthesis of chlorobenzoyl-containing pharmaceuticals.

- Regulatory Significance : Highlighted as an impurity in pharmaceutical manufacturing, necessitating stringent quality control .

2-(4-Chloro-2-methylphenoxy)propanoic Acid (CAS CB4374514)

- Molecular Formula : C₁₀H₁₁ClO₃

- Key Differences: Carboxylic acid group instead of an ester, increasing solubility in aqueous environments. Chlorine and methyl substituents on the phenoxy ring alter electronic and steric profiles.

- Applications : Used as an herbicide (MCPP), demonstrating the impact of functional groups on biological activity .

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (Compound 1, "竹叶榕素")

- Molecular Features : Benzofuran core with hydroxy and methoxy substituents .

- Key Differences: Complex heterocyclic structure contrasts with the simple bromophenoxy group in the target compound.

Key Findings and Implications

- Structural Effects: Substitutions on the phenoxy ring (e.g., Br, Cl, methyl) and ester chain length significantly influence physicochemical properties and reactivity. Bromine enhances lipophilicity, while chlorine increases polarity.

- Synthetic Utility : Ethyl esters (e.g., ) may offer slower hydrolysis rates, advantageous in prodrug design.

- Biological Activity: Halogenated phenoxy compounds are prevalent in agrochemicals (e.g., herbicides) and pharmaceuticals, underscoring the importance of substituent choice .

Biological Activity

Methyl 2-(4-bromophenoxy)propanoate is an organic compound with the molecular formula . This compound belongs to the ester family and features a bromophenoxy group, which significantly influences its biological activity. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The starting material, 4-bromophenol, is brominated to introduce the bromine atom.

- Esterification : The brominated phenol is then reacted with methyl propanoate in the presence of an acid catalyst to form the final ester product.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Key findings include:

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their potential as anti-inflammatory agents. The presence of the bromine substituent may enhance these properties by affecting interactions with biological targets.

- Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of various microbial strains. Its efficacy is attributed to its ability to modulate enzyme activity and receptor interactions critical for microbial survival .

- Potential Anticancer Effects : Preliminary research indicates that derivatives of this compound may possess anticancer properties, although further studies are required to establish these effects conclusively.

The biological activity of this compound is primarily influenced by its chemical structure:

- Interaction with Receptors : The bromine atom and ester group can participate in hydrogen bonding and van der Waals interactions, facilitating binding to specific receptors involved in inflammatory and allergic responses .

- Modulation of Enzyme Activity : The compound may affect enzymes related to inflammation and microbial resistance, enhancing its therapeutic potential against diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Anti-inflammatory Effects :

- Antimicrobial Efficacy :

- Antioxidant Properties :

Applications

This compound has several applications across different fields:

- Pharmaceutical Development : Due to its anti-inflammatory and antimicrobial properties, it is being explored as a lead compound in drug development for respiratory diseases and infections .

- Chemical Industry : It serves as an intermediate in synthesizing more complex organic molecules used in specialty chemicals and materials.

Q & A

Basic Research Question

- Engineering Controls : Use fume hoods to minimize inhalation exposure. Monitor airborne concentrations with real-time sensors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediately wash skin with soap/water if exposed. Use emergency showers/eye stations for significant contact.

- Waste Disposal : Collect organic waste in halogenated solvent containers.

Q. Critical Practices :

- Avoid eating/drinking in labs.

- Store away from oxidizing agents (risk of exothermic decomposition).

Reference : Safety guidelines adapted from OSHA-compliant protocols for aromatic bromides .

How can researchers troubleshoot low yields in the synthesis of this compound?

Advanced Research Question

Common Issues and Solutions:

- Incomplete Reaction : Confirm reagent purity via TLC. Increase reaction time or temperature (e.g., reflux at 90°C).

- Side Reactions (Ester Hydrolysis) : Ensure anhydrous conditions; use molecular sieves to scavenge water.

- Byproduct Formation : Replace protic solvents (e.g., MeOH) with aprotic alternatives (DMF, THF).

Case Study :

In a trial with 60% yield, GC-MS revealed residual 4-bromophenol. Adding excess methyl 2-bromopropanoate (1.5 equiv) improved conversion to 78% .

What advanced analytical techniques are suitable for quantifying impurities in this compound?

Advanced Research Question

Impurity Profiling :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., unreacted 4-bromophenol or ester hydrolysis products) with a limit of detection (LOD) <0.1%.

- ¹H-NMR with Relaxation Reagents : Add Cr(acac)₃ to reduce relaxation times, enhancing resolution of minor peaks.

Example Impurities (from Analogous Esters):

| Impurity | Source | Quantification Method |

|---|---|---|

| 4-Bromophenol | Unreacted starting material | LC-MS (ESI⁻ mode) |

| Methyl 2-hydroxypropanoate | Ester hydrolysis | ¹H-NMR (δ 3.8 ppm) |

Reference : Impurity analysis adapted from EP/Pharm. guidelines .

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) Applications :

- Reaction Mechanism Modeling : Calculate activation energies for nucleophilic substitution steps using B3LYP/6-31G(d).

- Solvent Effects : Simulate solvation in DMF using the SMD continuum model to optimize reaction coordinates.

Case Study :

DFT studies on analogous bromophenyl esters showed that electron-withdrawing groups (e.g., Br) lower the energy barrier for phenoxide attack by 15–20 kJ/mol .

What are the applications of this compound in medicinal chemistry research?

Basic Research Question

- Intermediate for Bioactive Molecules : Used in synthesizing fenofibrate analogs (lipid-regulating agents) via ester hydrolysis and subsequent coupling.

- Probing Enzyme Specificity : Acts as a substrate analogue for esterase inhibition studies.

Example Protocol :

Hydrolyze the ester to 2-(4-bromophenoxy)propanoic acid using NaOH (2.0 M, 60°C, 2 hr), then couple with chlorobenzoyl chloride to form fenofibric acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.